molecular formula C10H15N5O2 B592720 4-Methoxy Moxonidine CAS No. 75439-01-9

4-Methoxy Moxonidine

Cat. No.: B592720
CAS No.: 75439-01-9
M. Wt: 237.263
InChI Key: GFOAVLDLJHAHLM-UHFFFAOYSA-N
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Description

4-Methoxy Moxonidine is a chemical compound known for its potential applications in various scientific fields. It is a derivative of moxonidine, which is a centrally acting antihypertensive agent. The compound is characterized by its unique structure, which includes a methoxy group attached to the moxonidine molecule. This modification imparts distinct properties to this compound, making it a subject of interest in research and industrial applications.

Scientific Research Applications

4-Methoxy Moxonidine has a wide range of applications in scientific research:

Future Directions

While specific future directions for 4-Methoxymoxonidine are not available, research in related fields often focuses on exploring new methodologies, understanding the functional impact of molecular structures, and developing new tools for structure determination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Moxonidine involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy Moxonidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalysts like phosphotungstic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Comparison with Similar Compounds

    Moxonidine: The parent compound, known for its antihypertensive properties.

    Clonidine: Another centrally acting antihypertensive agent with similar receptor affinity.

    Rilmenidine: A selective imidazoline receptor agonist with similar pharmacological effects.

Uniqueness: 4-Methoxy Moxonidine is unique due to the presence of the methoxy group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its selectivity for imidazoline receptors and may reduce side effects compared to similar compounds .

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAVLDLJHAHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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